molecular formula C10H9ClO3 B1314428 Ethyl 2-(2-chlorophenyl)-2-oxoacetate CAS No. 62123-75-5

Ethyl 2-(2-chlorophenyl)-2-oxoacetate

Cat. No. B1314428
CAS RN: 62123-75-5
M. Wt: 212.63 g/mol
InChI Key: SARLYWYQFMPGNB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-2-oxoacetate, commonly referred to as ECPO, is an organic compound belonging to the family of phenoxyacetates. It is a colorless liquid with a strong odor and is found in some insecticides, herbicides, and fungicides. ECPO is used in a variety of scientific research applications, such as chemical synthesis, biochemistry, and physiological studies. In

Scientific Research Applications

Structural Chemistry

  • Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of structural chemistry . A single crystal X-ray structure analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was performed .
  • Methods : The study involved the use of X-ray structure analysis to examine the molecular geometries of the two polymorphs .
  • Results : The study showed that the molecular geometries are the same in both polymorphs, and the same bifurcated O-H⋯O hydrogen bonds (involving hydroxyl and ester C=O groups) exist between the adjacent molecules .

Pharmacology

  • Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of pharmacology . Chalcones and their analogs, which include Ethyl 2-(2-chlorophenyl)-2-oxoacetate, have been an area of great interest in recent years .
  • Methods : Researchers have explored new approaches for the synthesis of chalcone derivatives .
  • Results : These chalcone derivatives have revealed an array of pharmacological and biological effects .

Synthesis of Ketamine

  • Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the synthesis of ketamine .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not provided in the source .

Biological Potential of Indole Derivatives

  • Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of biological research, specifically in the study of indole derivatives .
  • Methods : Researchers have synthesized a variety of indole derivatives, which include Ethyl 2-(2-chlorophenyl)-2-oxoacetate .
  • Results : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis of Ketamine

  • Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the synthesis of ketamine .
  • Methods : The synthesis of this drug has been done in five steps .
  • Results : The outcomes of this application were not provided in the source .

Biological Potential of Indole Derivatives

  • Application : Ethyl 2-(2-chlorophenyl)-2-oxoacetate is used in the field of biological research, specifically in the study of indole derivatives .
  • Methods : Researchers have synthesized a variety of indole derivatives, which include Ethyl 2-(2-chlorophenyl)-2-oxoacetate .
  • Results : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARLYWYQFMPGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468882
Record name ETHYL 2-CHLOROBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chlorophenyl)-2-oxoacetate

CAS RN

62123-75-5
Record name ETHYL 2-CHLOROBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wang, Y Wu, W Xu, X Lu, Y Wang, G Liu, B Sun… - Tetrahedron, 2022 - Elsevier
An unprecedented direct ortho C–H arylation and chlorination of α-ketoesters were successfully accomplished by using a combination of monodentate transient directing group strategy …
Number of citations: 2 www.sciencedirect.com
PJ Zhou, CK Li, SF Zhou, A Shoberu… - Organic & Biomolecular …, 2017 - pubs.rsc.org
A copper-catalyzed efficient and practical method has been developed for the synthesis of 1,2-diketones and α-keto esters. TEMPO was used as a radical initiator and scavenger, …
Number of citations: 32 pubs.rsc.org

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